2-(Methylamino)-2-phenylacetonitrile

Vue d'ensemble

Description

The description of a compound typically includes its molecular formula, structure, and the type of compound it is (e.g., organic, inorganic, polymer, etc.). It may also include information about its smell, color, and state at room temperature .

Synthesis Analysis

Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized . This can include the starting materials, reagents, catalysts, temperature, pressure, and other conditions.Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation .Applications De Recherche Scientifique

Catalysis and Pharmaceutical Applications

2-(Methylamino)-2-phenylacetonitrile and its derivatives have applications in catalysis and the pharmaceutical industry. For instance, potassium modified La-Mg mixed oxide has been used as a catalyst for the mono-methylation of phenylacetonitrile to produce 2-phenylpropionitrile, a compound used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen, Ibuprofen, and Naproxen (Molleti & Yadav, 2017).

Chemical Synthesis

The compound is involved in chemical synthesis processes. For example, selective mono-C-methylations of arylacetonitriles with dimethyl carbonate is a reaction that involves consecutive methoxycarbonylation, methylation, and demethoxycarbonylation steps, which are significant in mechanistic investigations of chemical reactions (Tundo, Selva, Perosa, & Memoli, 2002).

Synthesis of Novel Compounds

There is research on the synthesis of novel compounds using 2-(methylamino)-2-phenylacetonitrile. For example, a study demonstrated the synthesis of 2-(1H-indol-3-yl)-6-(methylamino)-5-nitro-4-aryl-4H-pyran-3-carbonitriles and related compounds via domino one-pot three-component reactions (Sivakumar, Kanchithalaivan, & Kumar, 2013).

Material Science and Electrochemistry

In material science and electrochemistry, derivatives of 2-(Methylamino)-2-phenylacetonitrile are explored for various applications. For instance, the electrochemical behavior of related compounds has been studied for potential applications in these fields (Dakova, Lamberts, & Evers, 1994).

Biological Studies

In biological studies, derivatives of this compound have been used to investigate various biological mechanisms and syntheses. For example, the biotransformations of oxiranecarbonitriles have been studied using Rhodococcus sp., a microbial whole-cell catalyst (Wang, Deng, Wang, & Zheng, 2005).

Mécanisme D'action

Target of Action

Similar compounds such as β-n-methylamino-l-alanine (bmaa) have been found to interact with glutamate receptors in the brain .

Mode of Action

It is suggested that similar compounds like bmaa can act as an excitotoxin on glutamate receptors, such as nmda, calcium-dependent ampa, and kainate receptors . This interaction leads to prolonged neuron depolarization, modifications in the concentrations of intracellular calcium, and aberrant activation of cell apoptosis .

Biochemical Pathways

Related compounds like bmaa and its structural analog 2,4-diaminobutyric acid (2,4-dab) have been hypothesized to be involved in environmental iron scavenging .

Pharmacokinetics

A related compound, ketamine, which is a 2-(2-chlorophenyl)-2-(methylamino)-cyclohexanone, has been found to undergo oxidative metabolism, mainly to norketamine by cytochrome p450 (cyp) 3a and cyp2b6 enzymes .

Result of Action

Related compounds like bmaa have been found to cause motor neuron dysfunction and death .

Action Environment

The action, efficacy, and stability of 2-(Methylamino)-2-phenylacetonitrile can be influenced by various environmental factors. For instance, the production of BMAA, a similar compound, increases in a nitrogen-depleted medium .

Safety and Hazards

Orientations Futures

Propriétés

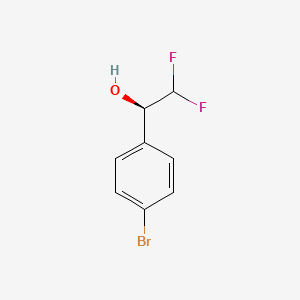

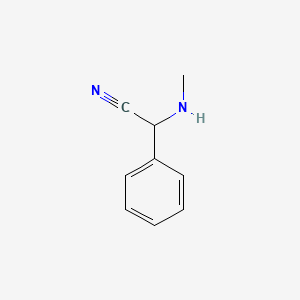

IUPAC Name |

2-(methylamino)-2-phenylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCQXQGNNZDYMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C#N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylamino)-2-phenylacetonitrile | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2974227.png)

![(5Z)-2-sulfanyl-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2974231.png)

![3,9-dimethyl-7-benzyl-1-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pur ine-6,8-dione](/img/no-structure.png)

![2-(4-Chlorophenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2974237.png)

![2-(4-chlorophenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2974239.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2974240.png)